3-Fluoro-3-(((3-fluorophenyl)sulfinyl)methyl)oxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-3-(((3-fluorophenyl)sulfinyl)methyl)oxetane: is a chemical compound that features a four-membered oxetane ring substituted with fluorine and a sulfinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-3-(((3-fluorophenyl)sulfinyl)methyl)oxetane typically involves the tosylation of (3-fluorooxetan-3-yl)methanol followed by a reaction with 3-fluorothiophenol . The reaction conditions often require the use of dry solvents and inert atmosphere to prevent moisture-sensitive reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The sulfinyl group in 3-Fluoro-3-(((3-fluorophenyl)sulfinyl)methyl)oxetane can undergo oxidation to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfide derivatives.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted oxetane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Fluoro-3-(((3-fluorophenyl)sulfinyl)methyl)oxetane is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology and Medicine: The compound has shown potential in medicinal chemistry for the development of antifibrotic agents. For example, similar oxetanyl sulfoxides have been studied for their ability to reduce fibrosis in vitro and in vivo .
Industry: In the materials science field, oxetane derivatives are explored for their use in polymer chemistry due to their ability to undergo ring-opening polymerization, leading to materials with unique properties .
Wirkmechanismus
The mechanism by which 3-Fluoro-3-(((3-fluorophenyl)sulfinyl)methyl)oxetane exerts its effects is related to its ability to interact with specific molecular targets. For instance, in antifibrotic applications, the compound reduces the activation of fibroblasts to myofibroblasts, which are key players in the development of fibrosis . This is achieved through the reduction of extracellular matrix proteins and pro-fibrotic factors.
Vergleich Mit ähnlichen Verbindungen
MMS-350: A bis-oxetanyl sulfoxide with antifibrotic properties.
KRL507-031: A more lipophilic analogue of MMS-350 with similar biological effects.
CL-613-091: Another analogue with comparable antifibrotic activity.
Uniqueness: 3-Fluoro-3-(((3-fluorophenyl)sulfinyl)methyl)oxetane stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of fluorine atoms enhances its stability and lipophilicity, making it a valuable compound in drug development and materials science.
Eigenschaften
Molekularformel |
C10H10F2O2S |
---|---|
Molekulargewicht |
232.25 g/mol |
IUPAC-Name |
3-fluoro-3-[(3-fluorophenyl)sulfinylmethyl]oxetane |
InChI |
InChI=1S/C10H10F2O2S/c11-8-2-1-3-9(4-8)15(13)7-10(12)5-14-6-10/h1-4H,5-7H2 |
InChI-Schlüssel |
AHIMARHAUHFRAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)(CS(=O)C2=CC=CC(=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.